3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanamide
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Overview
Description
3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanamide is an organic compound that belongs to the class of amides It features a propanamide group attached to a 6-methyl-2,3-dihydro-1H-inden-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group of 6-methyl-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amidation: The resulting alcohol is then converted to the corresponding amide by reacting it with propanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized derivatives.
Scientific Research Applications
3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Similar structure but with a hydroxyl group instead of an amide.
2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate: Another related compound with different functional groups.
Uniqueness
3-(6-Methyl-2,3-dihydro-1H-inden-1-yl)propanamide is unique due to its specific combination of the indenyl and propanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62677-85-4 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(6-methyl-2,3-dihydro-1H-inden-1-yl)propanamide |
InChI |
InChI=1S/C13H17NO/c1-9-2-3-10-4-5-11(12(10)8-9)6-7-13(14)15/h2-3,8,11H,4-7H2,1H3,(H2,14,15) |
InChI Key |
LIGFMAOOLICYBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2CCC(=O)N)C=C1 |
Origin of Product |
United States |
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